Cas no 1805960-66-0 (3-Amino-4-(difluoromethyl)-6-iodopyridine-2-acetonitrile)

3-Amino-4-(difluoromethyl)-6-iodopyridine-2-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-4-(difluoromethyl)-6-iodopyridine-2-acetonitrile
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- Inchi: 1S/C8H6F2IN3/c9-8(10)4-3-6(11)14-5(1-2-12)7(4)13/h3,8H,1,13H2
- InChI Key: RXLCXHJVZCEZDD-UHFFFAOYSA-N
- SMILES: IC1=CC(C(F)F)=C(C(CC#N)=N1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 240
- XLogP3: 1.2
- Topological Polar Surface Area: 62.7
3-Amino-4-(difluoromethyl)-6-iodopyridine-2-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029068360-1g |
3-Amino-4-(difluoromethyl)-6-iodopyridine-2-acetonitrile |
1805960-66-0 | 97% | 1g |
$1,490.00 | 2022-04-01 |
3-Amino-4-(difluoromethyl)-6-iodopyridine-2-acetonitrile Related Literature
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Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
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Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
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Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
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4. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
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Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
Additional information on 3-Amino-4-(difluoromethyl)-6-iodopyridine-2-acetonitrile
Introduction to 3-Amino-4-(difluoromethyl)-6-iodopyridine-2-acetonitrile (CAS No. 1805960-66-0)
3-Amino-4-(difluoromethyl)-6-iodopyridine-2-acetonitrile is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile structural framework and potential biological activities. This compound, identified by the CAS number 1805960-66-0, belongs to the pyridine class of molecules, which are well-documented for their role in medicinal chemistry. The presence of multiple functional groups, including an amino group, a difluoromethyl substituent, an iodine atom, and an acetonitrile moiety, makes it a valuable scaffold for further derivatization and exploration of its pharmacological properties.
The structural composition of 3-Amino-4-(difluoromethyl)-6-iodopyridine-2-acetonitrile imparts unique electronic and steric properties that can be exploited in the design of novel bioactive molecules. The amino group at the 3-position provides a site for hydrogen bonding interactions, which are crucial for binding to biological targets. Meanwhile, the difluoromethyl group at the 4-position is known to enhance metabolic stability and binding affinity in drug candidates. The iodine atom at the 6-position serves as a handle for further chemical modifications, such as cross-coupling reactions, which are widely used in drug synthesis. Finally, the acetonitrile moiety at the 2-position contributes to solubility and can influence the overall pharmacokinetic profile of derivatives.
In recent years, there has been a surge in research focused on developing small molecule inhibitors targeting various therapeutic areas. Pyridine derivatives have been particularly prominent in this domain, with compounds like kinase inhibitors and antiviral agents being extensively studied. The structural features of 3-Amino-4-(difluoromethyl)-6-iodopyridine-2-acetonitrile make it a promising candidate for designing molecules that interact with biological pathways involved in cancer, inflammation, and infectious diseases. For instance, its ability to modulate enzyme activity through precise functional group placement aligns well with the principles of structure-based drug design.
One of the most compelling aspects of this compound is its potential as a building block for more complex pharmaceutical entities. The presence of an iodine atom at the 6-position allows for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are fundamental techniques in medicinal chemistry for generating biaryl structures. These types of modifications have been instrumental in developing drugs like Herceptin (trastuzumab) and Saracatinib (masitinib). Furthermore, the combination of an amino group and a difluoromethyl group can be leveraged to optimize pharmacokinetic properties, such as solubility and bioavailability, which are critical factors in drug development.
Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry due to their ability to improve drug-like properties. The difluoromethyl group in 3-Amino-4-(difluoromethyl)-6-iodopyridine-2-acetonitrile is a prime example of how fluorine atoms can enhance molecular interactions with biological targets. Research has demonstrated that fluorinated compounds often exhibit increased binding affinity and metabolic stability compared to their non-fluorinated counterparts. This has led to their widespread use in drug discovery programs across major pharmaceutical companies. The iodine substituent further enhances this compound's utility by providing a versatile handle for further synthetic manipulation.
The pharmaceutical industry has shown particular interest in developing kinase inhibitors due to their therapeutic potential in treating cancers and inflammatory diseases. Pyridine-based kinase inhibitors have been successfully marketed, including crizotinib (Xalkori) and ponatinib (Iclusig). Given its structural similarity to known kinase inhibitors, 3-Amino-4-(difluoromethyl)-6-iodopyridine-2-acetonitrile could serve as a precursor for designing novel kinase modulators. The ability to introduce additional functional groups through cross-coupling reactions allows chemists to fine-tune the compound's properties for optimal target interaction.
In addition to its applications in oncology, this compound may also find utility in other therapeutic areas. For example, pyridine derivatives have been explored as antiviral agents due to their ability to disrupt viral replication cycles. The unique combination of functional groups in 3-Amino-4-(difluoromethyl)-6-iodopyridine-2-acetonitrile could make it a valuable starting point for developing antiviral drugs that target RNA-dependent RNA polymerases or proteases essential for viral replication. Furthermore, its potential as an intermediate in synthesizing agrochemicals cannot be overlooked, as pyridine-based compounds are widely used in pesticides and herbicides.
The synthesis of 3-Amino-4-(difluoromethyl)-6-iodopyridine-2-acetonitrile involves multi-step organic transformations that showcase modern synthetic methodologies. Key steps typically include halogenation reactions to introduce the iodine atom at the 6-position followed by functional group interconversions using reagents such as lithium amides or palladium catalysts. Advances in synthetic chemistry have enabled more efficient and scalable routes to complex heterocycles like this one, making it more accessible for industrial applications. The growing interest in flow chemistry has also contributed to streamlined synthesis processes, reducing reaction times and improving yields.
The development of computational tools has further accelerated the discovery process by allowing researchers to predict biological activity before conducting wet lab experiments. Virtual screening methods leveraging molecular docking simulations have become indispensable in identifying lead compounds with high affinity for biological targets. Compounds like 3-Amino-4-(difluoromethyl)-6-iodopyridine-2-acetonitrile, with their well-defined structural features, are ideal candidates for such computational studies. By integrating experimental data with computational predictions, researchers can rapidly optimize lead structures toward clinical candidates.
In conclusion,3-Amino-4-(difluoromethyl)-6-iodopyridine-2-acetonitrile (CAS No. 1805960-66-0) represents a significant advancement in pharmaceutical research due to its versatile structure and potential biological applications. Its combination of functional groups makes it a valuable scaffold for designing drugs targeting various diseases while offering opportunities for innovative synthetic approaches. As research continues to uncover new therapeutic targets and develop more sophisticated synthetic methodologies,this compound is poised to play an important role in future drug discovery efforts.
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